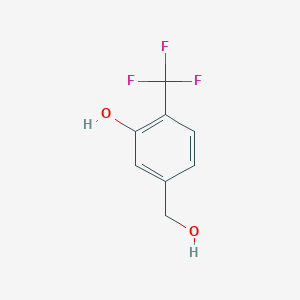
3-Hydroxy-4-(trifluoromethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents under specific reaction conditions . The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde or other hydroxymethylating agents .
Industrial Production Methods
Industrial production methods for 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-(formyl)-2-(trifluoromethyl)phenol or 5-(carboxy)-2-(trifluoromethyl)phenol .
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)-2-(methyl)phenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Hydroxymethyl)-2-(chloromethyl)phenol: Contains a chloromethyl group instead of a trifluoromethyl group.
5-(Hydroxymethyl)-2-(bromomethyl)phenol: Features a bromomethyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C8H7F3O2 |
|---|---|
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,12-13H,4H2 |
InChI-Schlüssel |
CTXXFHIEVVRCTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)

![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
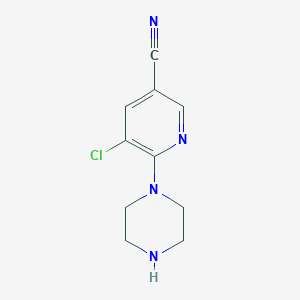

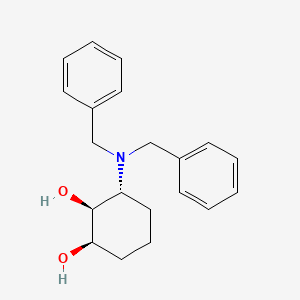
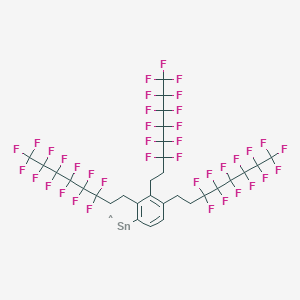
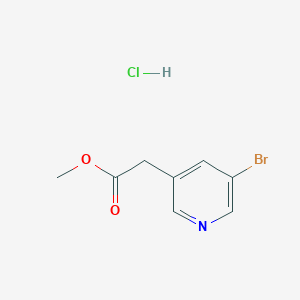
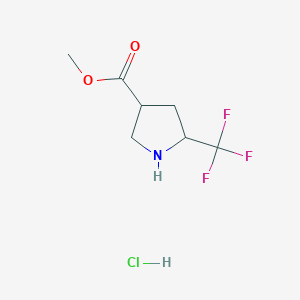
![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)

